molecular formula C15H11FN2O2 B2426219 Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866133-01-9

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B2426219
CAS RN: 866133-01-9
M. Wt: 270.263
InChI Key: MWFWBKQHKHGHCZ-UHFFFAOYSA-N
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Description

“Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C15H11FN2O2 . It belongs to the class of imidazopyridines, which are recognized as important fused bicyclic 5–6 heterocycles . These compounds have a wide range of applications in medicinal chemistry and material science due to their structural character .


Synthesis Analysis

The synthesis of imidazopyridines, including “this compound”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods utilize easily available chemicals, making the synthesis process desirable due to its tremendous use in various branches of chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused bicyclic 5–6 heterocycle . This structural character contributes to its wide range of applications in medicinal chemistry and material science .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 270.26 .

Scientific Research Applications

Antitubercular Activity

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate and its derivatives show potential in antitubercular activity. Compounds with the phenyl or 4-fluorophenyl group at the 2 position of the thiazole nucleus and a bromo substituent at the 6 position of the imidazo[1,2-a]pyridine have demonstrated good antitubercular activity against Mycobacterium smegmatis MC2 155 strain (Abhale et al., 2016).

Alzheimer’s Disease Imaging

In the context of Alzheimer’s disease, fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized for potential use in imaging β-amyloid plaques. Compounds like 6-(2'-fluoroethyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine and 6-(3'-fluoropropyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine have shown binding affinity to amyloid plaques in human Alzheimer’s disease cortical tissues (Zeng et al., 2006).

Anthelmintic Properties

This compound has also been investigated for its anthelmintic (anti-parasitic) properties. Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate, a similar compound, was found to be orally effective against a broad range of helminths in sheep and cattle (Bochis et al., 1978).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based derivatives are being explored for their potential in treating heart and circulatory failures. Some derivatives with a biphenyl side chain have shown potential as acetylcholinesterase (AChE) inhibitors, which can be significant in the context of neurodegenerative diseases (Kwong et al., 2019).

Breast Cancer Chemotherapy

A series of selenylated imidazo[1,2-a]pyridines have been designed and synthesized for potential activity against breast cancer cells. Compounds in this series exhibited high cytotoxicity and showed promising results as antiproliferative agents for the treatment of breast cancer (Almeida et al., 2018).

Safety and Hazards

“Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate” is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-20-15(19)11-4-7-14-17-13(9-18(14)8-11)10-2-5-12(16)6-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFWBKQHKHGHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-1-(4-fluoro-phenyl)-ethanone (1.135 g, 5.23 mmol) and 6-amino-nicotinic acid methyl ester (795.7 mg, 5.23 mmol) were heated under reflux in 50 ml dioxane for 8.5 hours. After cooling the solid was filtered and dried. Yield: 1.36 g, 96%. MS (mass spectrum): M+H+=271.06.
Quantity
1.135 g
Type
reactant
Reaction Step One
Quantity
795.7 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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